Cas no 1694967-31-1 (3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one)

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-794593
- 1694967-31-1
- 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one
- 1-Propanone, 3-amino-1-(3-chloro-2-thienyl)-
-
- インチ: 1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2
- InChIKey: HBILSXDPDXMZKR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1C(CCN)=O
計算された属性
- せいみつぶんしりょう: 189.0015127g/mol
- どういたいしつりょう: 189.0015127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.330±0.06 g/cm3(Predicted)
- ふってん: 307.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 8.12±0.10(Predicted)
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-794593-0.05g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-794593-2.5g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-794593-0.5g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-794593-0.25g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-794593-0.1g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-794593-1.0g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-794593-10.0g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-794593-5.0g |
3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |
1694967-31-1 | 95% | 5.0g |
$2443.0 | 2024-05-22 |
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-oneに関する追加情報
Introduction to 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one (CAS No. 1694967-31-1)
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one (CAS No. 1694967-31-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of the amino and chlorothiophene moieties imparts unique chemical and biological properties, making it a valuable candidate for various therapeutic and diagnostic purposes.
The molecular structure of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one is characterized by a thiophene ring substituted with a chlorine atom at the 3-position and an amino-functionalized propanone group. This specific arrangement of functional groups provides a versatile platform for chemical modifications, enabling researchers to explore its potential in drug discovery and development.
In the realm of medicinal chemistry, 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one has been investigated for its potential as a lead compound in the development of novel therapeutics. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cell signaling. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of inflammatory diseases such as arthritis and colitis.
Beyond its anti-inflammatory properties, 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one has also shown promise in the field of cancer research. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These findings suggest that 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one and its derivatives could be developed into targeted therapies for various types of cancer.
In addition to its therapeutic applications, 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one has been explored for its use in diagnostic imaging. The unique electronic properties of the thiophene ring make it an attractive candidate for the development of contrast agents used in medical imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET). A study published in the journal Bioconjugate Chemistry reported that conjugates of this compound with imaging agents exhibit high sensitivity and specificity, enabling more accurate diagnosis and monitoring of diseases.
The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one is typically achieved through multi-step organic reactions involving the coupling of 3-chlorothiophene with an appropriate amino acid derivative followed by further functionalization. The synthetic route can be optimized to improve yield and purity, which is crucial for large-scale production and pharmaceutical applications. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
The safety profile of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, further investigations are needed to fully understand its pharmacokinetics and potential side effects in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating various diseases.
In conclusion, 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one (CAS No. 1694967-31-1) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable lead compound for developing novel therapeutics and diagnostic tools. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a key player in the future landscape of drug discovery.
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